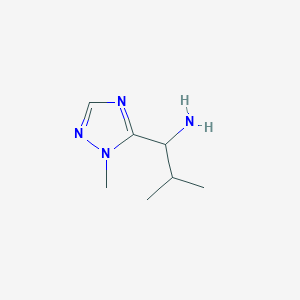
2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Vue d'ensemble
Description
“2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine” is a derivative of 1,2,4-triazole . It’s a part of a class of compounds that have been synthesized and evaluated for their anticancer properties . These compounds have shown promising cytotoxic activity against certain cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine”, involves various chemical reactions . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine” and its derivatives were confirmed using various spectroscopic techniques . These techniques include IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine” and its derivatives are complex and involve multiple steps . The exact reactions depend on the specific derivative being synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine” and its derivatives can be determined using various techniques . For example, the yield and melting point of one of the derivatives were reported as 52% and 121–123 °C, respectively .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound and its related derivatives, such as 3-methyl-1H-1,2,4-triazole-5-amine, have been synthesized and characterized through various methods, including infrared and multinuclear NMR spectroscopy. These compounds, however, showed no significant biological activity against common bacterial strains (Almeida et al., 2022).
Biological Activity Studies
- Various derivatives of 1,2,4-triazoles, including compounds similar to 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, have been synthesized and evaluated for their biological activities. These studies have revealed certain derivatives to be effective against bacteria and other microorganisms (Uma et al., 2017).
Anti-leishmanial Activity
- A novel series including compounds with a 1,2,4-triazole moiety has been evaluated for anti-leishmanial activity. These studies found some of these compounds to be effective against the promastigote form of Leishmania major (Tahghighi et al., 2012).
Microwave-Assisted Synthesis
- Research has explored microwave-assisted synthesis methods for derivatives of 1,2,4-triazoles, demonstrating an efficient way to produce these compounds, which can be useful in medicinal and agricultural chemistry (Tan et al., 2017).
Structural Studies and Complex Formation
- Studies on molecules like 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, which are structurally similar to the compound , have been conducted. These studies include the formation of polymeric complexes with metals like HgCl2, revealing insights into their structural and bonding properties (Li et al., 2012).
Synthesis of Biologically Active Compounds
- Efforts to synthesize new biologically active compounds based on the 1,2,4-triazole core structure have been undertaken, highlighting the importance of this moiety in the development of pharmaceuticals (Frolova & Kaplaushenko, 2018).
Anticancer Activity Studies
- The 1,2,4-triazole derivatives have been characterized for anticancer activities, with molecular docking studies suggesting their potential efficacy in this field (Kaczor et al., 2013).
Physicochemical Property Studies
- Research on the synthesis and investigation of the physical-chemical properties of 1,2,4-triazole derivatives has been conducted, indicating the potential for diverse applications in medicine and pharmacy (Gotsulya, 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-5(2)6(8)7-9-4-10-11(7)3/h4-6H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTYSHHATVYMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=NN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672439 | |
| Record name | 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015846-29-3 | |
| Record name | 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-(methylthio)-](/img/structure/B3044954.png)
![Methanone, [2-(methylthio)pyrazolo[1,5-a]pyridin-3-yl]phenyl-](/img/structure/B3044955.png)
![2H-indeno[2,1-c]pyridazine-3,9-dione](/img/structure/B3044958.png)
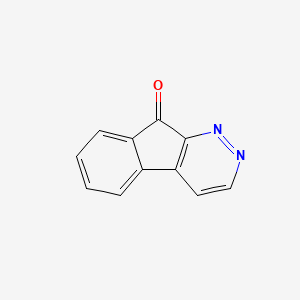
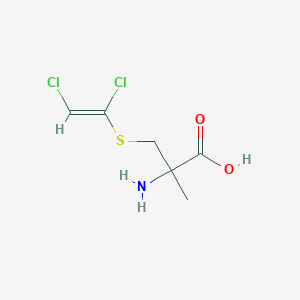
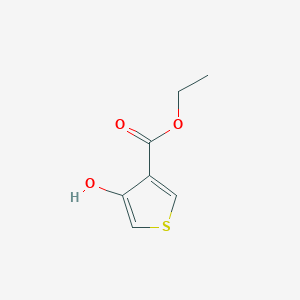
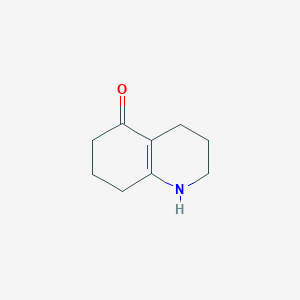



![1-[Dimethyl(phenyl)silyl]butyl selenocyanate](/img/structure/B3044972.png)
